molecular formula C8H13NO3 B3354356 Methyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 58859-68-0

Methyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B3354356
CAS No.: 58859-68-0
M. Wt: 171.19 g/mol
InChI Key: HOCBEMINAPCXII-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and characterized using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with analgesic or anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-oxopiperidine-4-carboxylate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 4-oxopiperidine-1-carboxylate: Similar structure but lacks the methyl group at the 2-position and the carbonyl group at the 4-position.

    2-Methyl-4-oxopiperidine-1-carboxylate: Similar structure but lacks the ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 2-methyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-5-7(10)3-4-9(6)8(11)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBEMINAPCXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253651
Record name Methyl 2-methyl-4-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58859-68-0
Record name Methyl 2-methyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58859-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-4-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

76 parts of ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate are hydrolyzed with 600 parts of ethanedioic acid solution 14% in water and the whole is stirred and refluxed for 40 hours. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is distilled, yielding methyl 2-methyl-4-oxo-1-piperidinecarboxylate; bp. 96°-99° C. at 0.2-9.3 mm. pressure.
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ethyl 1-(methoxycarbonyl)-2-methyl-4-oxo-3-piperidinecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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